4-Aminoimidazole

Descripción

Historical Context and Discovery in Chemical Synthesis

The broader family of imidazoles, to which 4-aminoimidazole belongs, has a rich history dating back to the 19th century. Imidazole (B134444) itself was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia, initially earning it the name "glyoxaline". nih.govnih.govscispace.com While the specific discovery of this compound is less documented as a singular event, its derivatives, such as this compound-5-carboxamide, were recognized for their biological relevance, particularly as intermediates in purine (B94841) biosynthesis. longdom.org Early research into imidazole chemistry was driven by the desire to understand and synthesize naturally occurring compounds. tsijournals.com The development of synthetic methods for imidazole derivatives has been a continuous area of focus for organic chemists, with numerous strategies emerging over the years to construct and functionalize this versatile heterocyclic core. biomedpharmajournal.orgresearchgate.net

Significance of the Imidazole Nucleus in Chemistry and Biology

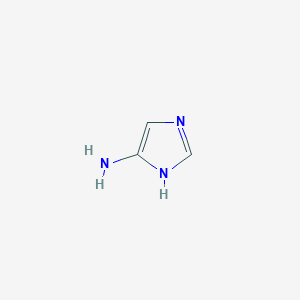

The imidazole nucleus is a privileged structure in both chemistry and biology, a testament to its unique properties. nih.govnih.govjocpr.com It is a five-membered aromatic ring containing two nitrogen atoms, which impart a combination of acidic and basic properties, making it amphoteric. tsijournals.comjchemrev.com This dual nature, along with its ability to participate in hydrogen bonding and π-stacking interactions, allows it to interact with a wide range of biological targets. ajrconline.org

Key Properties and Roles of the Imidazole Nucleus:

| Property/Role | Description |

| Aromaticity | The ring contains a sextet of π electrons, contributing to its stability. nih.govtsijournals.com |

| Amphoteric Nature | It can act as both a proton donor and acceptor, facilitating a variety of chemical reactions and biological interactions. tsijournals.comjchemrev.com |

| Hydrogen Bonding | The nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for molecular recognition. scispace.com |

| Coordination Chemistry | The nitrogen atoms can coordinate with metal ions, playing a role in catalysis and the structure of metalloproteins. |

| Biological Building Block | The imidazole ring is a fundamental component of the amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids (adenine and guanine). nih.govdoaj.orgiipseries.orgwikipedia.org |

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of drug molecules, such as solubility and bioavailability. doaj.orgekb.eg Its presence is found in a wide array of therapeutic agents, including antifungal, antibacterial, anticancer, and anti-inflammatory drugs. nih.govjchemrev.comajrconline.org

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has followed several key trajectories, reflecting its versatility as a chemical building block.

One of the most significant areas of research has been its role as a precursor in the synthesis of purines. solubilityofthings.complos.orgnih.gov The derivative this compound-5-carboxamide ribonucleotide (AICAR) is a key intermediate in the de novo biosynthesis of purine nucleotides. plos.orgnih.gov This has led to the development of analogues of this compound-5-carboxamide as potential antimetabolites and inhibitors of purine biosynthesis for therapeutic applications. cdnsciencepub.com

In medicinal chemistry, this compound derivatives are actively being investigated for a wide range of pharmacological activities. They have shown promise as:

Kinase inhibitors: The this compound scaffold has been identified as an effective hinge-binder for kinases, leading to the development of potent inhibitors for targets like Src family kinases. researchgate.netmdpi.comnih.gov

Anticancer agents: Derivatives of this compound have been synthesized and evaluated for their potential in cancer therapy. researchgate.netchemimpex.com

Antimicrobial agents: Research has explored the antibacterial and antifungal properties of various this compound derivatives. researchgate.netjpsbr.org

Metabolic modulators: Due to its connection to purine metabolism, derivatives like AICAR are studied for their role in metabolic regulation. solubilityofthings.comresearchtrends.net

Furthermore, this compound and its derivatives are utilized as intermediates in the synthesis of a variety of other heterocyclic compounds and materials. chemimpex.comgoogle.comgoogle.com Its ability to undergo diverse chemical transformations makes it a valuable synthon in organic chemistry for creating complex molecular architectures. researchgate.netresearchgate.netresearchgate.netmdpi.com The study of its photochemical properties has also been a subject of interest, particularly in the context of prebiotic chemistry and the origins of life. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-imidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZMXADUXZADTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197702 | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4919-03-3 | |

| Record name | 1H-Imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Aminoimidazole

Classical and Contemporary Synthetic Routes for 4-Aminoimidazole

The construction of the this compound ring can be achieved through various synthetic pathways, ranging from traditional condensation reactions to more modern, technologically advanced methods.

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly substituted imidazoles by combining three or more starting materials in a single step. nih.govnih.gov A notable four-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to yield 1,2,4,5-tetrasubstituted imidazoles. sharif.edu While not directly producing a simple this compound, this method highlights the utility of MCRs in assembling the core imidazole (B134444) structure. Another example is a three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid to produce tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net A gold-catalyzed [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org

| Reaction Type | Components | Product | Key Features |

| Four-component condensation | 1,2-dicarbonyl, aldehyde, primary amine, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | One-pot synthesis, high diversity. sharif.edu |

| Three-component condensation | 5-aminoimidazole derivatives, aldehydes, Meldrum's acid | Tetrahydroimidazo[4,5-b]pyridin-5-ones | Synthesis of fused imidazole systems. researchgate.net |

| Gold-catalyzed [3+2] annulation | 1,2,4-oxadiazoles, ynamides | Fully substituted 4-aminoimidazoles | Atom-economical. organic-chemistry.org |

Cyclo-condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. These reactions typically involve the formation of the imidazole ring from an acyclic precursor through an intramolecular condensation. A common strategy involves the reaction of α-haloketones with amidines or guanidines. sciforum.net For instance, the condensation of an α-haloketone with 2-aminopyrimidine (B69317) can lead to the formation of an intermediate which, upon rearrangement, can yield a 4-substituted 2-aminoimidazole derivative. sciforum.net Another approach is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) to afford imidazole-4-carboxylic acid derivatives. organic-chemistry.org

4-Aminoimidazoles can also be synthesized through the modification of pre-existing 2-aminoimidazole structures. One such method involves the Dimroth-type rearrangement of an intermediate formed from the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with 2-aminopyrimidine, which yields a 4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. sciforum.net Additionally, functionalization of the 2-aminoimidazole core can be achieved through various chemical transformations, although direct conversion to a this compound is less common. researchgate.net Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have also been developed for the synthesis of substituted 2-aminoimidazoles, which could potentially be further functionalized to introduce a 4-amino group. acs.orgnih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 2-bromo-1-(4-chlorophenyl)ethanone, 2-aminopyrimidine | Hydrazine hydrate | 4-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | Cyclocondensation followed by rearrangement. sciforum.net |

| N-propargyl guanidines, aryl triflates | Pd catalyst, base | Substituted 2-aminoimidazoles | Palladium-catalyzed carboamination. acs.orgnih.gov |

Solid-phase synthesis has emerged as a powerful tool for the generation of libraries of imidazole derivatives. caltech.edu This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. One approach utilizes an immobilized 4-iodoimidazole (B15931) scaffold. nih.govresearchgate.net This resin-bound imidazole can undergo metal-halogen exchange, followed by reaction with various electrophiles to introduce diversity at the 4-position. Subsequent cleavage from the resin provides the desired 4-substituted imidazoles. nih.gov This method is particularly useful for creating a large number of derivatives for screening purposes.

Microwave irradiation has been increasingly used to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.innih.govarkat-usa.org The synthesis of substituted imidazoles has benefited from this technology. For example, a solvent-free, microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been reported. researchgate.net This method involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support, such as acidic alumina (B75360) impregnated with ammonium acetate. researchgate.net While this specific example leads to more complex imidazoles, the principle can be adapted for the synthesis of simpler this compound derivatives. rasayanjournal.co.in

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing existing synthetic routes and developing new ones. Mechanistic studies often involve the identification of reaction intermediates and the investigation of reaction kinetics. For instance, in the visible-light-induced multicomponent synthesis of tetrasubstituted imidazoles, a proposed mechanism involves the initial formation of an enamine from the reaction of an aniline (B41778) and an aldehyde. researchgate.net This enamine then reacts with an α-keto vinyl azide, leading to a series of transformations that ultimately yield the imidazole ring. researchgate.net In the biosynthesis of certain natural products, the formation of a 5-hydroxybenzimidazole (B117332) derivative from aminoimidazole ribotide has been studied, providing insights into the enzymatic construction of imidazole-containing compounds. nih.gov These studies suggest a radical-mediated mechanism initiated by S-adenosylmethionine (SAM). nih.gov

Acid-Promoted Dimerization Mechanisms

The dimerization of aminoimidazole derivatives can lead to the formation of complex heterocyclic structures. While the specific acid-promoted dimerization of this compound is not extensively detailed in the provided search results, the oxidative dimerization of related 2-aminoimidazoles has been reported. This process can be facilitated by reagents like molecular bromine and is a key step in the synthesis of certain marine alkaloids, such as parazoanthoxanthin A. The mechanism likely involves the formation of a radical or cationic intermediate that then undergoes coupling. In an acidic environment, protonation of the amino group or the imidazole ring could potentially facilitate dimerization by activating the molecule towards nucleophilic attack by another this compound molecule. Further research is needed to fully elucidate the specific pathways of acid-promoted dimerization for this compound.

Hydroxyalkylation Reactions and Carbon-Carbon Bond Formation

A significant method for the functionalization of the imidazole ring is through the formation of new carbon-carbon bonds. One such approach is the hydroxyalkylation reaction, which has been demonstrated with 2-aminoimidazole. This reaction typically involves the treatment of the aminoimidazole with an aldehyde under mild conditions, resulting in the addition of a hydroxyalkyl group to the imidazole ring. This process is valuable as it allows for the introduction of various side chains, depending on the aldehyde used. The initial step of this reaction is the nucleophilic attack of the imidazole ring on the carbonyl carbon of the aldehyde, followed by protonation to yield the hydroxyalkyl derivative. This methodology has been successfully applied in the synthesis of marine alkaloids like the zoanthoxanthins.

Computational Studies on Reaction Pathways and Energy Barriers

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict the stability of intermediates and transition states, and calculate energy barriers. For heterocyclic compounds similar to this compound, computational studies have been employed to understand complex reaction pathways. Methods such as Density Functional Theory (DFT) are used to map potential energy surfaces and elucidate the structures of intermediates and transition states. For instance, in the study of the reaction of 1-methyl-4-amino-1,2,4-triazolium dicyanamide (B8802431) with NO2, direct dynamics trajectories were calculated to understand the reaction dynamics, revealing extensive proton transfer and identifying various reaction pathways. Such computational approaches, including the use of Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate reaction rates, could be applied to study the reactivity of this compound, providing valuable insights into its reaction mechanisms and energy profiles.

Derivatization Strategies for this compound

The this compound core can be readily modified to generate a wide array of derivatives with diverse chemical properties. These derivatization strategies are essential for creating libraries of compounds for various screening purposes.

Synthesis of Polysubstituted Imidazoles

The synthesis of polysubstituted imidazoles can be achieved through various multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium salt (as a source of ammonia). By using this compound as the amine component, it is possible to introduce substituents at various positions of the imidazole ring. These reactions are often catalyzed by acids or transition metals and can be performed under solvent-free conditions or using green solvents like water, sometimes with the aid of microwave irradiation to accelerate the reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Benzil | Ammonium Acetate | Cr2O3 nanoparticles, Microwave, Water | Polysubstituted Imidazole |

| Aromatic Aldehyde | Benzil | Aliphatic/Aromatic Amine & Ammonium Acetate | Fe3O4 nanoparticles, Solvent-free | Tetrasubstituted Imidazole |

| Aldehyde | Benzoin | Ammonium Acetate | N-heterocyclic carbene (NHC), Microwave, Water | Trisubstituted Imidazole |

Formation of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. A primary synthetic route to these derivatives involves the condensation reaction between a 2-aminopyrimidine and an α-haloketone. While this compound itself is not a pyrimidine (B1678525), its derivatives can potentially be used to construct this fused system. For instance, a suitably functionalized this compound could be converted to a 2-aminopyrimidine derivative, which could then undergo cyclization. Alternatively, multicomponent reactions involving a 2-aminopyrimidine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide another pathway to substituted imidazo[1,2-a]pyrimidines.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Aminopyrimidine | α-Haloketone | Base, mild conditions | Imidazo[1,2-a]pyrimidine |

| 2-Aminopyrimidine | Aldehyde, Terminal Alkyne | Copper catalyst | Substituted Imidazo[1,2-a]pyrimidine |

| Aryl Ketone | 2-Aminopyrimidine | Gold nanoparticles, Green solvent | 2-Aryl-imidazo[1,2-a]pyrimidine |

Preparation of Schiff Bases and Thiazolidinone Derivatives

The amino group of this compound and its derivatives is a versatile handle for further functionalization. A common reaction is the formation of Schiff bases through condensation with various aldehydes. For example, 5-amino-1H-imidazole-4-carboxamide reacts with aromatic aldehydes in the presence of a base to yield the corresponding Schiff bases.

These Schiff bases can then serve as intermediates for the synthesis of other heterocyclic systems. A notable example is their reaction with thioglycolic acid to form thiazolidinone derivatives. This cyclization reaction typically proceeds by refluxing the Schiff base with thioglycolic acid in a suitable solvent. The resulting thiazolidinones are a class of compounds known for their diverse pharmacological activities.

Functionalization for Biologically Active Molecules

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net Its unique electronic properties and the presence of reactive sites—the amino group and various positions on the heterocyclic ring—allow for extensive functionalization. These modifications are crucial for modulating the physicochemical properties, target affinity, and therapeutic efficacy of the resulting compounds. Key functionalization strategies include arylation, acylation, alkylation, and cyclization reactions, which have led to the development of potent agents for various diseases, including cancer, microbial infections, and neurological disorders. nih.govscispace.comnih.gov

N-Arylation in the Synthesis of Kinase Inhibitors

N-arylation of the imidazole ring is a powerful strategy for creating compounds that can effectively interact with biological targets, particularly protein kinases. A prominent example is the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. mit.edunih.gov The synthesis involves a highly selective palladium-catalyzed N-arylation of 4-methylimidazole (B133652). This reaction couples the imidazole core with a complex aryl bromide or chloride, demonstrating high generality and tolerance for various functional groups. nih.gov Optimized protocols using specific palladium catalysts and ligands, such as Pd₂(dba)₃ and the ligand L1, have achieved high yields (e.g., 93%) and excellent regioselectivity, exclusively forming the desired N1-arylated product over the N3 isomer. nih.gov This late-stage introduction of the imidazole moiety facilitates the creation of diverse Nilotinib analogues for further drug discovery efforts. nih.gov

Another significant application of this methodology is in the synthesis of GSK2137305, a potent glycine (B1666218) transporter inhibitor. nih.gov The key step is the N-arylation of 4-methylimidazole with an aryl bromide, which, under palladium catalysis, proceeds with high regioselectivity, a significant improvement over previous copper-catalyzed methods that produced mixtures of isomers and lower yields. nih.gov Subsequent N-alkylation of the arylated imidazole intermediate completes the synthesis of the target molecule. nih.gov

C-H Functionalization for Novel Bioactive Scaffolds

Direct C-H arylation has emerged as an efficient method for functionalizing the imidazole core without the need for pre-functionalized starting materials. This approach allows for the regioselective introduction of aryl groups at the C2, C4, or C5 positions of the imidazole ring. nih.gov For instance, palladium-catalyzed methods have been developed for the selective C5- and C2-arylation of SEM-protected imidazoles using both aryl bromides and more affordable aryl chlorides. nih.gov Overcoming the low reactivity of the C4 position can be achieved through a "SEM-switch" strategy, which involves transferring the protecting group from N1 to N3, thereby enabling subsequent arylation at the C4 position. nih.gov This sequential C-H arylation strategy provides access to a wide range of mono-, di-, and triarylimidazoles, which are precursors to complex molecules with potential therapeutic applications. nih.gov This methodology has been applied to synthesize derivatives of imidazole-4-carboxamide (ICA), a "fairy chemical" known for its plant growth-promoting activity, leading to new compounds with enhanced biological effects on rice root and shoot growth. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound core is a fundamental precursor in the synthesis of purines and other fused heterocyclic systems, many of which are biologically indispensable. For example, this compound-5-carbonitrile derivatives serve as key synthons for the preparation of 8,9-disubstituted purines, which have shown potential as antiviral agents, including activity against the influenza A virus. researchgate.net These syntheses often employ multicomponent reactions, which allow for the rapid generation of chemical diversity from simple starting materials. researchgate.net

Furthermore, cyclization reactions involving this compound derivatives can lead to a variety of other bioactive fused systems. Base-mediated 7-exo-dig cyclizations of benzimidazole (B57391) derivatives have been used to synthesize imidazole-fused 1,4-benzoxazepines. nih.gov Similarly, reactions of 4-thiohydantoin, an imidazole derivative, with α,β-unsaturated nitriles or anthranilic acids can produce thiopyrano[2,3-d]imidazoles and imidazo[4,5-b]quinolines, respectively, which have been investigated for their antimicrobial properties. researchgate.net Three-component reactions catalyzed by agents like zirconium(IV) chloride provide an efficient route to 5-aminoimidazo[1,2-a]imidazoles, demonstrating the utility of the aminoimidazole core in building complex, polycyclic structures. nih.gov

Functionalization of the Amino Group

The exocyclic amino group of this compound is a prime site for functionalization to introduce diverse substituents and modulate biological activity. For example, coupling reactions of substituted imidazolyl-salicylic acids with amino acid esters or peptides have yielded novel imidazolopeptide derivatives. mdpi.com These compounds have been evaluated for their antimicrobial and anthelmintic activities, with some derivatives showing significant efficacy against pathogenic microbes like Pseudomonas aeruginosa and Candida albicans, as well as certain dermatophytes. mdpi.com The synthesis of these peptide derivatives typically utilizes coupling agents to form amide bonds, linking the imidazole core to various peptide chains. mdpi.com This approach highlights how modifying the amino group can lead to hybrid molecules with enhanced or novel biological profiles.

Research Findings on Functionalized this compound Derivatives

| Starting Imidazole Derivative | Functionalization Method | Resulting Biologically Active Molecule | Reported Biological Activity | Reference |

|---|---|---|---|---|

| 4-Methylimidazole | Palladium-Catalyzed N-Arylation | Nilotinib | Tyrosine Kinase Inhibitor (Anticancer) | nih.gov |

| 4-Methylimidazole | Palladium-Catalyzed N-Arylation | GSK2137305 | Glycine Transporter Inhibitor | nih.gov |

| Ethyl imidazole-4-carboxylate | C-H Arylation / Amidation | Imidazole-4-carboxamide (ICA) Derivatives | Plant Growth Promoter | researchgate.net |

| Amino imidazole carbonitrile derivatives | Annulation / Cyclization | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Anti-influenza A virus activity | researchgate.net |

| 2-Aminoimidazole carboxylates/carbonitriles | Three-Component Reaction / Cyclization | 5-Aminoimidazo[1,2-a]imidazoles | Potential Bioactive Heterocycles | nih.gov |

| 5-Nitroimidazole | Coupling with 5-aminosalicylic acid, then with amino acids | Imidazolopeptide Derivatives | Antimicrobial, Anthelmintic | mdpi.com |

| 4-Thiohydantoin | Cyclization with α,β-unsaturated nitriles | Thiopyrano[2,3-d]imidazoles | Antimicrobial | researchgate.net |

| Benzimidazole precursor | Base-Mediated 7-exo-dig Cyclization | Imidazole-fused 1,4-benzoxazepines | Potential Bioactive Heterocycles | nih.gov |

Prebiotic Chemistry and the Role of 4 Aminoimidazole

4-Aminoimidazole as a Precursor in Purine (B94841) Biosynthesis

The synthesis of purines on the early Earth is thought to have involved the oligomerization of hydrogen cyanide (HCN). researchgate.net This process, potentially occurring in aqueous solutions, could have been facilitated by freezing cycles, which would have concentrated the HCN and promoted polymerization. acs.orgnih.gov Through a series of reactions, HCN oligomers are believed to have given rise to key imidazole (B134444) intermediates, which then served as the foundation for the construction of the more complex purine ring system. rsc.org

Once formed, this compound derivatives can undergo further reactions to yield the purine nucleobases essential for life. The conversion of intermediates like this compound-5-carbonitrile (AICN) and its hydrolysis product, this compound-5-carboxamide (AICA), to purines such as adenine (B156593), guanine (B1146940), and hypoxanthine (B114508) has been demonstrated experimentally. acs.orgresearchgate.net For instance, the reaction of AICN with another molecule of HCN or its hydrolysis product, formamidine, can lead to the formation of adenine. researchgate.netacs.org Similarly, the condensation of AICA with urea (B33335) has been shown to produce xanthine, another important purine. researchgate.net These reactions highlight a plausible pathway from simple imidazole precursors to the complex heterocyclic structures of purine nucleobases. acs.org

| Precursor | Reactant | Product |

| This compound-5-carbonitrile (AICN) | Hydrogen Cyanide (HCN) / Formamidine | Adenine |

| This compound-5-carboxamide (AICA) | Urea | Xanthine |

| This compound-5-carboxamide (AICA) | Formic Acid | Hypoxanthine |

The pathway to purines from HCN involves several key intermediates. Aminomalononitrile (AMN), a trimer of HCN, and diaminomaleonitrile (B72808) (DAMN), a tetramer, are among the most significant. nih.govrsc.orgacs.org AMN is recognized as a common intermediate in the prebiotic chemistry of HCN and is involved in the formation of imidazole precursors to purines. rsc.org DAMN can be formed from the polymerization of HCN and is a direct precursor to AICN through photochemical rearrangement. researchgate.netacs.orgchemicalbook.com The existence and reactivity of these intermediates provide a plausible chemical route from the simple molecule of HCN to the complex heterocyclic systems of purines. researchgate.netacs.org

| HCN Oligomer | Name | Role |

| Trimer | Aminomalononitrile (AMN) | Intermediate in the formation of imidazole precursors. rsc.org |

| Tetramer | Diaminomaleonitrile (DAMN) | Precursor to AICN via photochemical rearrangement. researchgate.netchemicalbook.com |

Photochemistry of this compound Precursors in Prebiotic Conditions

The early Earth was subjected to intense ultraviolet (UV) radiation from the sun. Therefore, the photochemical properties of any potential prebiotic molecule are of paramount importance. The photostability of a molecule determines its ability to survive and accumulate, while photoreactions can drive the synthesis of more complex structures.

Quantum-chemical calculations have revealed the molecular mechanisms responsible for the remarkable photostability of this compound-5-carbonitrile (AICN). rsc.orgresearchgate.netnih.gov Upon absorption of UV light, AICN molecules can efficiently dissipate the excess energy through non-radiative decay pathways, preventing their photodestruction. Two primary mechanisms have been identified in the gas phase: N-H bond stretching and ring-puckering. rsc.orgresearchgate.netnih.gov These processes provide ultrafast channels for the molecule to return to its electronic ground state without undergoing chemical alteration.

In an aqueous environment, the photochemistry of AICN is significantly influenced by interactions with water molecules. rsc.orgresearchgate.net Theoretical studies on AICN-water clusters have shown that upon UV excitation, a process of charge transfer to the solvent can occur. rsc.orgnih.govhuckel.pl This involves the transfer of an electron from the AICN molecule to the surrounding water molecules, leading to the formation of a hydronium ion (H3O+). rsc.orgnih.gov An intriguing "electron-driven proton relay" mechanism has been proposed, where a subsequent proton transfer to an adjacent water molecule facilitates a rapid return to the ground state. rsc.orgresearchgate.netnih.gov This solvent-mediated deactivation pathway is thought to be a key factor in the photostability of AICN and similar organic molecules in bulk water, allowing them to persist on the prebiotic Earth. rsc.orgnih.gov

Broader Implications for Origins of Life Research

The investigation into this compound and its derivatives has profound implications that extend beyond the synthesis of purines, influencing the broader field of origins of life research. This research reshapes our understanding of prebiotic chemical networks, informs the search for extraterrestrial life, and provides foundational knowledge for the emerging field of synthetic biology.

The study of this compound derivatives, particularly this compound-5-carbonitrile (AICN), has been pivotal in demonstrating plausible pathways for the formation of life's essential building blocks from simple precursor molecules like hydrogen cyanide (HCN). researchgate.netacs.org Experiments have shown that AICN, formed from HCN, can be converted into purines such as adenine and guanine. researchgate.netresearchgate.net This is significant because it suggests that the core components of nucleic acids could have arisen through robust chemical processes on the early Earth. The photochemical stability of AICN is a crucial aspect, as it allows for its accumulation over time under UV irradiation, a condition expected on the prebiotic Earth. researchgate.net

One of the most significant implications is the potential for a unified prebiotic chemistry. Research has revealed that the chemical pathways leading to purine precursors like AICN can be connected to the synthesis of pyrimidines and amino acids. mdpi.comucl.ac.uk For instance, conditions that favor the formation of AICN and its subsequent conversion to purines are also compatible with reactions that produce pyrimidine (B1678525) precursors and even amino acids. mdpi.comucl.ac.ukacs.org This concept of a common chemical origin for different classes of biomolecules strengthens the hypothesis that the necessary components for life could have co-existed, setting the stage for the emergence of systems like RNA and proteins from a shared primordial soup. acs.orgucl.ac.uk This integrated network approach moves away from the idea that each class of biomolecule required a separate, unique environment and set of conditions to form.

The insights gained from studying this compound chemistry on Earth have direct implications for astrobiology and the search for life beyond our planet. researchgate.net By understanding the fundamental chemical reactions that could lead to life, scientists can refine their search for biosignatures on other planets and moons. ncse.ngoarxiv.org The presence of molecules like HCN and its derivatives, including imidazoles, in extraterrestrial environments such as meteorites or the atmospheres of other celestial bodies, would be a strong indicator of potential prebiotic chemistry. researchgate.net The study of how these molecules form and persist under various conditions, such as on the surface of icy bodies or in planetary atmospheres, helps define the habitable zones and key targets in the search for extraterrestrial life. ncse.ngoresearchgate.netrootsaid.com

Furthermore, research into the minimal chemical systems required for the emergence of biological components has implications for synthetic biology and the creation of artificial life. iuk-business-connect.org.ukresearchgate.netjcpsp.pk By elucidating the prebiotic pathways involving this compound, scientists gain a deeper understanding of the fundamental principles of how life's informational and catalytic systems could self-assemble. This knowledge can be applied to the design of novel biological systems or even "mirror life" forms with alternative biochemistries. sciencemediacentre.es Understanding the robustness and simplicity of prebiotic chemical networks provides a blueprint for constructing artificial life from non-living matter, a central goal of synthetic biology. researchgate.netresearchgate.net

Research Findings on this compound Derivatives in Prebiotic Chemistry

| Precursor Molecule | Key Product(s) | Experimental Conditions | Implication | Reference(s) |

| Hydrogen Cyanide (HCN) | This compound-5-carbonitrile (AICN) | Photochemical reactions, eutectic freezing in aqueous solutions | Plausible prebiotic pathway for a key purine precursor. researchgate.netresearchgate.net | researchgate.netacs.orgmdpi.comresearchgate.net |

| This compound-5-carbonitrile (AICN) | Adenine, Guanine | Reaction with HCN or other carbon sources; hydrolysis followed by reaction with cyanate (B1221674). | Demonstrates the conversion of a simple precursor into essential nucleobases. acs.orgresearchgate.net | researchgate.netresearchgate.netacs.orgresearchgate.net |

| This compound-5-carboxamide (AICA) | Guanine, Adenine | Reaction with cyanate or other reagents. | An intermediate in both prebiotic and modern biosynthetic pathways, suggesting an evolutionary link. ucl.ac.ukacs.org | ucl.ac.ukacs.org |

| Acrolein, Phosphate (B84403), Pyrimidine Precursors | Pyrimidine 5'-phosphates | Mild, aqueous conditions compatible with purine synthesis. | Supports a unified systems chemistry approach where precursors for both purines and pyrimidines can arise from a common chemical environment. ucl.ac.uk | ucl.ac.uk |

Advanced Research on Biological Activities and Pharmaceutical Applications

4-Aminoimidazole and its Derivatives as Therapeutic Agents

The this compound core is a key constituent in a variety of biologically active molecules. researchgate.net This structural motif has been instrumental in the synthesis of compounds targeting a spectrum of diseases, from metabolic disorders to cancer and neurodegenerative conditions. researchgate.netsolubilityofthings.com

Anti-cancer Agents and Kinase Inhibitors

Derivatives of this compound have demonstrated notable potential as anti-cancer agents and inhibitors of various protein kinases, which are often dysregulated in cancer. researchgate.netnih.gov

The this compound scaffold has been identified as an effective component for the design of Src Family Kinase (SFK) inhibitors. nih.govresearchgate.net SFKs are non-receptor tyrosine kinases that play a crucial role in cellular processes, and their abnormal activity is linked to cancer development and progression. researchgate.net Researchers have synthesized and evaluated a series of this compound derivatives, demonstrating their ability to bind to the hinge region of c-Src kinase. nih.govresearchgate.net An optimization study, employing a "mix and match" strategy, led to the development of a new generation of 4-aminoimidazoles with significantly increased potency. nih.gov These novel compounds exhibited IC50 values in the nanomolar range, representing a substantial improvement over previously reported inhibitors. nih.govresearchgate.net Specifically, certain phenolic derivatives showed high potency against Src, with some compounds also demonstrating strong inhibition of other SFK members like Yes, Lyn, and Fyn. nih.gov

For instance, two compounds, 4k and 4l , displayed noteworthy antiproliferative activity against the SH-SY5Y neuroblastoma cell line, proving to be more potent than the approved tyrosine kinase inhibitor, dasatinib, in this specific assay. nih.govresearchgate.net

Inhibitory Activity of Selected this compound Derivatives against Src Family Kinases

| Compound | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) |

| 2 | 220 | 689 | 1300 | 167 |

| 4a-d (methoxy derivatives) | 225-1533 | - | - | - |

| Phenolic derivatives | 3-73 | 3-73 | 3-73 | 3-73 |

| Data sourced from a study on the optimization of aminoimidazole derivatives as SFK inhibitors. nih.gov |

In the context of neurodegenerative diseases, this compound derivatives have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5)/p25. nih.govrcsb.org The hyperactivation of CDK5 is implicated in the pathology of Alzheimer's disease. researchgate.net Through structure-based drug design, a this compound heterocyclic core was developed as a substitute for a 2-aminothiazole (B372263) scaffold to mitigate potential toxicity. nih.govrcsb.org This research led to the identification of a novel cis-substituted cyclobutyl group that enhanced both enzymatic and cellular potency against CDK5/p25, with up to 30-fold selectivity over CDK2/cyclin E. nih.govrcsb.org

This compound-5-carboxamide (AICA) serves as a crucial intermediate in the synthesis of several approved anti-cancer drugs, including temozolomide (B1682018) and dacarbazine (B1669748). google.comjchemrev.comnih.gov Both temozolomide and dacarbazine are alkylating agents used in cancer chemotherapy. nih.govresearchgate.net They are prodrugs that are converted to the active compound, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC). nih.govresearchgate.net MTIC then fragments into the highly reactive methyldiazonium ion and 5-aminoimidazole-4-carboxamide (B1664886) (AIC). nih.gov The synthesis of temozolomide can involve the conversion of 5-amino-1H-imidazole-4-carboxamide to 5-diazo-1H-imidazole-4-carboxamide, which is then cyclized. newdrugapprovals.orgacs.org

Anti-diabetic and Metabolic Modulators

The this compound scaffold is also present in compounds that modulate metabolic pathways, showing potential for the treatment of conditions like diabetes. solubilityofthings.commdpi.com

A well-studied derivative, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable compound that acts as a pharmacological activator of AMP-activated protein kinase (AMPK). jneurosci.orgahajournals.orgnih.gov AMPK is a key enzyme in regulating cellular energy homeostasis. jneurosci.orgnih.govjci.org Once inside the cell, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide-1-D-ribofuranosyl-5′-monophosphate), which mimics the effects of AMP, thereby activating AMPK without altering cellular nucleotide levels. jneurosci.orgnih.govstemcell.com

The activation of AMPK by AICAR has several metabolic consequences. It can stimulate glucose uptake in skeletal muscle, a mechanism that is independent of insulin. ahajournals.orgdiabetesjournals.org Furthermore, AMPK activation in the liver inhibits processes like gluconeogenesis and lipogenesis. nih.gov Studies in rat hepatocytes have shown that AICAR can inhibit glucose phosphorylation. diabetesjournals.org The activation of the AMPK pathway is considered an attractive therapeutic target for cardiovascular diseases associated with obesity and type 2 diabetes. ahajournals.org

Anti-bacterial and Anti-fungal Activities

The this compound core and its derivatives have demonstrated significant potential as antimicrobial agents. Research has focused on synthesizing and evaluating novel compounds against a range of pathogenic bacteria and fungi.

A study detailed the synthesis of fifteen 5-aminoimidazole-4-carboxamidrazone derivatives and screened them for antimicrobial activity. up.ptnih.gov While only a few compounds showed fair to moderate activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, all of them exhibited activity against Candida species. up.ptnih.gov Three of the most potent antifungal compounds from this series were found to strongly inhibit the growth of Candida krusei and Cryptococcus neoformans. up.ptnih.gov Specifically, imidazolylamidrazone derivatives demonstrated fungistatic activity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 3.1-6.3 µg/mL and against Cryptococcus neoformans with an MIC of 2-4 µg/mL. researchgate.net Another study confirmed the antifungal potential of (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives against clinically important yeasts like C. albicans, C. krusei, C. parapsilosis, and Cryptococcus neoformans. nih.gov

Further research into imidazole-based azo dyes derived from 5-aminoimidazole-4-carboxamidrazones also revealed promising antimicrobial properties. rsc.org In a test of eighteen such derivatives, twelve showed potent activity against C. neoformans (MIC between 2–20 μg·mL−1), and seven displayed significant activity against C. krusei (MIC between 4–20 μg·mL−1). rsc.org Compound 5j from this series was identified as a particularly effective agent against both C. neoformans (MIC = 2 μg·mL−1) and C. krusei (MIC = 4 μg·mL−1). rsc.org

Additionally, hybrid molecules incorporating the imidazole (B134444) moiety have been developed. Hybrids of 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) showed significant antibacterial activities, with MIC values ranging from 4.9–17 µM against E. coli. nih.gov

Table 1: Antifungal Activity of Selected Aminoimidazole Derivatives

| Compound Class | Derivative Example | Target Organism | Activity (MIC) |

|---|---|---|---|

| 5-Aminoimidazole-4-carboxamidrazones | Imidazolylamidrazone derivatives | Candida krusei | 3.1-6.3 µg/mL |

| Cryptococcus neoformans | 2-4 µg/mL | ||

| Imidazole-based Azo Dyes | Compound 5j | Cryptococcus neoformans | 2 µg·mL−1 |

| Candida krusei | 4 µg·mL−1 |

Anti-viral Activities (e.g., Anti-influenza A virus, HCV)

The imidazole framework is a key component in several antiviral agents. jchemrev.com The well-known antiviral drug Ribavirin, used against Hepatitis C virus (HCV) and some viral hemorrhagic fevers, is a triazole carboxamide, but its structural relative, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), also demonstrates modest antiviral properties. wikipedia.org

Research has explored various imidazole derivatives for their antiviral potential. One study identified a class of 1,3,4-trisubstituted pyrazoles as potent inhibitors of the Hepatitis C virus (HCV) during high-throughput screening. mdpi.com Another investigation into imidazole-4,5-dicarboxylic acid (I45DC) derivatives revealed micromolar activity against both the yellow fever virus (YFV) and the dengue virus (DENV). mdpi.com Dichloromethane extract of Artocarpus heterophyllus leaves, which contains compounds with imidazole-like structures, showed strong anti-HCV activity with an IC50 value of 1.5 ± 0.6 μg/ml, acting through direct virucidal effects and inhibition of viral RNA replication. frontiersin.org

Derivatives have also been tested against the influenza virus. A fluoropyrazole ribonucleoside showed high efficacy against both influenza A and B. mdpi.com The antiviral drug Ribavirin itself works by inhibiting the cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH), which depletes guanosine (B1672433) triphosphate (GTP) levels essential for viral replication. mdpi.com This mechanism highlights the potential of nucleoside analogs based on the aminoimidazole scaffold in developing new anti-influenza agents.

Other Pharmacological Applications (e.g., Analgesic, Anti-inflammatory, Anthelmintic, Anticonvulsant)

The imidazole ring system is a versatile scaffold that has been incorporated into compounds exhibiting a wide array of pharmacological effects beyond antimicrobial and antiviral activities. longdom.orgresearcher.lifesemanticscholar.org Imidazole derivatives have been reported to possess analgesic, anti-inflammatory, anthelmintic, and anticonvulsant properties. longdom.orgresearcher.lifesemanticscholar.orgwisdomlib.org

Analgesic and Anti-inflammatory: The imidazole nucleus is found in molecules that act on inflammatory mechanisms. researchgate.net The broad therapeutic properties of imidazole-related drugs have encouraged the synthesis of numerous novel compounds for analgesic and anti-inflammatory activity. semanticscholar.org

Anthelmintic: Certain heterocyclic compounds based on the imidazole structure have shown anthelmintic activity. longdom.orgresearcher.lifewisdomlib.org

Anticonvulsant: The potential for imidazole derivatives to act as anticonvulsant agents has also been noted in several reviews of their pharmacological activities. longdom.orgresearcher.lifewisdomlib.org For instance, the synthesis of N-1-phenyl-3-substituted phenyl indole (B1671886) (2,3) imidazole derivatives was performed to screen for anticonvulsant action. biomedpharmajournal.org

The diverse biological activities of this class of compounds underscore the importance of the imidazole nucleus as a key building block in the field of medicinal chemistry. longdom.orgresearchgate.net

This compound in Drug Discovery and Development

The this compound moiety is a valuable starting point in modern drug discovery. Its ability to form key interactions with biological targets, particularly protein kinases, has made it a focus for developing new therapeutics, especially in oncology. nih.govresearchgate.net

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a technique that screens small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. nih.gov The this compound core is well-suited for FBDD due to its small size and ability to form specific hydrogen bonds. nih.gov

FBDD has proven effective in identifying inhibitors for various targets. For instance, a fragment-based screen against phosphoinositide-dependent kinase-1 (PDK1) led to the discovery of an aminoindazole fragment, which was subsequently optimized into a potent inhibitor. nih.gov In another example, FBDD was used to identify inhibitors for Escherichia coli N5-CAIR synthetase (PurC), a target in purine (B94841) biosynthesis. dntb.gov.ua This approach has also been applied to identify potential drug inhibitors against targets in Mycobacterium abscessus, where the non-homologous nature of the SAICAR synthetase enzyme makes it an ideal candidate for drug design. mdpi.com The success of FBDD in delivering clinical candidates highlights its value as a strategy in medicinal chemistry. nih.gov

Computational Drug Design (e.g., Molecular Docking, Homology Modeling, Molecular Dynamics)

Computational methods are integral to the development of this compound-based drugs. Techniques like molecular docking, homology modeling, and molecular dynamics simulations provide crucial insights into how these molecules interact with their targets. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a target protein. It has been widely used to screen libraries of imidazole derivatives and prioritize candidates for synthesis. For example, docking studies were used to evaluate trisubstituted imidazole derivatives as potential antibacterial agents against Staphylococcus aureus and Escherichia coli. imist.ma In another study, docking was used to assess imidazole phenanthroline derivatives as inhibitors of DNA gyrase. jddtonline.infojddtonline.info

Homology Modeling: When the 3D structure of a target protein is unknown, a model can be built based on the sequence of a related, known structure. This approach was used to study the binding of benzimidazole (B57391) derivatives to the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor, an important enzyme in purine metabolism for the malaria parasite. nih.gov

Molecular Dynamics (MD): MD simulations can investigate the possible binding modes of compounds within the ATP binding site of kinases, providing a dynamic view of the protein-ligand interactions over time. researchgate.net

These computational tools, often used in combination, facilitate a structure-based drug design (SBDD) approach, enabling the rational optimization of inhibitors for improved potency and selectivity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies in Drug Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. SAR involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. mdpi.com

In the development of Src family kinase (SFK) inhibitors, an optimization study was performed on a library of this compound derivatives. nih.gov A computational study predicted favorable docking scores, and subsequent synthesis and screening confirmed that the new compounds had IC50 values in the nanomolar range, representing a significant increase in activity. nih.gov The study confirmed that the this compound template, when appropriately decorated, is an effective hinge-binder for SFKs. nih.gov For example, phenolic derivatives were found to be more potent than methoxy (B1213986) derivatives, highlighting the importance of a hydroxyl group for activity, a finding that was predicted by modeling studies. nih.gov

SAR studies on imidazole-containing derivatives targeting serotonin (B10506) receptors have also been conducted, modifying the fused imidazole nucleus and substituents to understand their influence on receptor affinity. mdpi.com Similarly, for PAK4 kinase inhibitors, a series of 4-aminoquinazoline-2-carboxamide derivatives were designed and synthesized based on a structure-based approach, leading to the optimization of selectivity and potency. acs.org These studies are crucial for rationally designing more effective and selective drug candidates. acs.orgmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Aminoimidazole-4-carboxamidrazone |

| (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide |

| Imidazolylamidrazone |

| Imidazole-based azo dye (Compound 5j) |

| 5-Nitroimidazole |

| 1,3,4-Oxadiazole |

| Ribavirin |

| 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) |

| 1,3,4-trisubstituted pyrazoles |

| Imidazole-4,5-dicarboxylic acid (I45DC) |

| Fluoropyrazole ribonucleoside |

| N-1-phenyl-3-substituted phenyl indole (2,3) imidazole |

| Aminoindazole |

| N5-CAIR synthetase (PurC) |

| SAICAR synthetase |

| Trisubstituted imidazole |

| Imidazole phenanthroline |

| Benzimidazole |

| 4-aminoquinazoline-2-carboxamide |

| Methoxy derivatives |

| Phenolic derivatives |

Role in Endogenous Metabolism and Disease States

The chemical compound this compound and its derivatives are fundamental to various endogenous metabolic pathways. Their roles are particularly prominent in the synthesis of essential biomolecules and as indicators in certain pathological conditions. Advanced research has elucidated their involvement as precursors to genetic material, their accumulation in specific enzymatic deficiencies, and their utility as biomarkers in metabolomic studies.

Precursor for Purine Nucleotides (DNA/RNA Components)

The de novo purine biosynthesis pathway is a highly conserved and essential metabolic process that builds purine nucleotides from simpler precursor molecules. Purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP), are critical components of DNA and RNA, as well as being vital for cellular energy transfer (ATP, GTP) and signaling pathways. hmdb.caembopress.org Within this intricate pathway, the imidazole ring of the purine structure is assembled stepwise upon a ribose-5-phosphate (B1218738) scaffold.

A key intermediate in this synthesis is 5-aminoimidazole ribonucleotide (AIR), a direct derivative of this compound. nih.govmicrobialcell.com The formation of the imidazole ring, yielding AIR, is a crucial step in the pathway. nih.gov From AIR, the pathway continues through several enzymatic reactions to form another critical this compound derivative, 5-amino-4-imidazolecarboxamide ribonucleotide (AICAR), also known as ZMP. hmdb.camdpi.com AICAR stands at a pivotal juncture in the pathway, serving as the penultimate intermediate before the formation of the first fully formed purine nucleotide, inosine monophosphate (IMP). nih.gov IMP then acts as a branch point for the synthesis of both AMP and GMP. hmdb.ca

The fundamental role of the this compound scaffold is therefore cemented in its position as a core structural element upon which purines are built. Without the formation of these aminoimidazole-based intermediates, the synthesis of DNA and RNA would be arrested, highlighting the compound's profound importance in cellular life. embopress.orgplos.org

Table 1: Key this compound Derivatives in Purine Biosynthesis

| Compound Name | Abbreviation | Role in Pathway |

| 5-aminoimidazole ribonucleotide | AIR | Initial imidazole-containing intermediate. nih.gov |

| 5-aminoimidazole-4-carboxamide ribonucleotide | AICAR / ZMP | Penultimate intermediate before IMP formation. hmdb.camdpi.com |

| Inosine Monophosphate | IMP | First purine nucleotide, precursor to AMP and GMP. hmdb.canih.gov |

Involvement in Adenylosuccinate Lyase (ADSL) Deficiency Research

Adenylosuccinate lyase (ADSL) is a crucial enzyme that catalyzes two separate steps in the de novo purine synthesis pathway. One of these steps is the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) into AICAR, through the removal of fumarate. hmdb.canih.gov ADSL deficiency is a rare, autosomal recessive metabolic disorder caused by mutations in the ADSL gene, leading to reduced or absent enzyme activity. nih.govd-nb.info

In individuals with ADSL deficiency, the block in the metabolic pathway leads to the accumulation of the enzyme's substrates. mdpi.com Specifically, SAICAR, which contains the this compound core structure, builds up within the cells. This accumulated SAICAR is then dephosphorylated to its corresponding nucleoside, succinylaminoimidazole carboxamide riboside (SAICAr). hmdb.cad-nb.info The presence of SAICAr, along with another accumulating substrate, succinyladenosine (B8144472) (S-Ado), in the urine, plasma, and cerebrospinal fluid is the biochemical hallmark of ADSL deficiency. hmdb.canih.govnih.gov These compounds are not typically detectable in healthy individuals. nih.gov

Research suggests that the accumulation of these succinylpurines, particularly SAICAr, is neurotoxic and contributes to the severe neurological symptoms of the disease, which include psychomotor retardation, epilepsy, and autistic features. d-nb.infometabolomicsworkbench.org The concentration ratio of the two accumulating metabolites (S-Ado to SAICAr) has been observed to correlate with the clinical severity of the disease. nih.gov Therefore, research into ADSL deficiency is intrinsically linked to the metabolism of this compound derivatives, with SAICAr serving as a key biomarker for diagnosis and a focal point for understanding the pathophysiology of the disorder. hmdb.cametabolomicsworkbench.org

Table 2: Metabolites in ADSL Deficiency

| Metabolite | Precursor (in pathway) | Significance in ADSL Deficiency |

| Succinylaminoimidazole carboxamide riboside (SAICAr) | Succinylaminoimidazole carboxamide ribotide (SAICAR) | Key diagnostic biomarker; accumulates due to enzyme block and is considered neurotoxic. microbialcell.comhmdb.cad-nb.info |

| Succinyladenosine (S-Ado) | Succinyladenosine monophosphate (S-AMP) | Accumulates alongside SAICAr; the ratio of S-Ado to SAICAr can indicate disease severity. nih.govhmdb.ca |

Metabolic Markers and Metabolomics Analysis

Beyond its role in ADSL deficiency, derivatives of this compound, most notably AICAR (and its dephosphorylated form, AICA riboside), have emerged as significant metabolic markers in various contexts through metabolomics analysis. nih.gov Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, allows for a snapshot of physiological or pathological states.

The intracellular concentration of AICAR is tightly regulated, and its accumulation often signals a disruption in metabolic pathways. For instance, certain cancer therapies that inhibit enzymes in the purine pathway, such as the antifolate drug pemetrexed (B1662193) which blocks the enzyme AICAR transformylase (ATIC), lead to a significant build-up of AICAR's monophosphate form, ZMP. aacrjournals.org This accumulation of ZMP has a secondary effect of activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govaacrjournals.org

In the context of metabolic diseases, the accumulation of ZMP has been implicated as a potentially toxic metabolite in Lesch-Nyhan disease, a disorder of purine salvage. nih.gov Furthermore, defects in folate metabolism can also lead to the accumulation of ZMP, as folate is required for the conversion of AICAR to its downstream product. nih.gov Metabolomics studies have utilized the quantification of AICAR and other purine intermediates to probe the metabolic state in a range of conditions, including cancer, metabolic syndrome, and even in response to exercise or cardiac stress. d-nb.infomdpi.comnih.gov The analysis of these this compound-based compounds provides valuable insights into the underlying biochemical perturbations and helps identify potential biomarkers for disease diagnosis and therapeutic monitoring. rsc.org

Table 3: this compound Derivatives as Metabolic Markers

| Marker | Condition/Context | Significance |

| AICAR / ZMP | Pemetrexed Treatment | Accumulates due to inhibition of ATIC, leading to AMPK activation. aacrjournals.org |

| AICAR / ZMP | Lesch-Nyhan Disease | Proposed to be a key toxic metabolite due to accumulation. nih.gov |

| AICAR / ZMP | Folate Deficiency | Accumulates as its conversion is a folate-dependent step. nih.gov |

| AICA riboside | Cardiac Ischemia | Used clinically to protect against ischemic injury. hmdb.ca |

| AICAR / ZMP | General Metabolomics | Serves as an indicator of purine pathway flux and cellular energy status via AMPK. nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methods for Detection and Quantification

Chromatography, particularly when coupled with mass spectrometry, provides the sensitivity and selectivity required for analyzing aminoimidazoles. The polarity of these compounds often requires specialized approaches, such as derivatization or specific chromatographic modes like hydrophilic interaction liquid chromatography. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of aminoimidazoles in complex samples, such as human plasma. researchgate.netnih.gov Methods developed for the quantification of related compounds, like 5-aminoimidazole-4-carboxamide (B1664886) (AICA), demonstrate the utility of this approach. For instance, a validated method for AICA in human plasma involved an ion-pair extraction followed by separation on a C18 column. nih.govresearchgate.net Detection was achieved using an electrospray ionization (ESI) source in the positive ion mode, with multiple reaction monitoring (MRM) enhancing selectivity. researchgate.netnih.gov

Another advanced approach utilizes hydrophilic interaction liquid chromatography (HILIC), which is well-suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov A HILIC-MS/MS method was successfully developed for the simultaneous quantification of dacarbazine (B1669748) and its metabolite, AICA, in human plasma. researchgate.netnih.gov This method involved a two-step extraction process to improve stability and minimize matrix effects, highlighting the meticulous sample preparation required for accurate analysis. nih.gov

Table 1: Examples of LC-MS/MS Parameters for Aminoimidazole-related Compounds

| Compound | Matrix | Chromatographic Mode | Column | Monitored Transition (m/z) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICA) | Human Plasma | Ion-Pair Reversed-Phase | Hypersil ODS2 | 127 → 110 | 20 ng/mL | nih.gov |

| 5-Aminoimidazole-4-carboxamide (AICA) | Human Plasma | HILIC | Amide-80 | Not Specified | 2.0 ng/mL | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another key technique, though its application to polar, non-volatile compounds like 4-aminoimidazole typically requires a derivatization step. mdpi.com This process converts the analyte into a more volatile and thermally stable form suitable for GC analysis. For the related compound 4-methylimidazole (B133652) (4-MeI), derivatization with isobutyl chloroformate has been successfully employed. mdpi.comresearchgate.net

The use of tandem mass spectrometry (GC-MS/MS) can further increase the selectivity and sensitivity of the method by reducing matrix interference. researchgate.net Silylation is another common derivatization strategy; for example, the GC-MS analysis of 5-aminoimidazole-4-carboxamide has been performed on its tetrakis(trimethylsilyl) (4TMS) derivative. hmdb.canih.gov This approach is crucial for methods like isotope ratio mass spectrometry (GC-C-IRMS), used in anti-doping analysis to differentiate between endogenous and exogenous sources of related compounds like AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside). nih.govconcordia.ca

High-performance liquid chromatography (HPLC), often with UV detection, is a fundamental technique for the analysis of aminoimidazoles. thermofisher.comchemimpex.com The method's parameters can be tailored to achieve separation from impurities and related compounds. For example, an isocratic HPLC method was developed to separate the drug dacarbazine from its impurities, including 5-amino-imidazole-4-carboxamide (AIC). tandfonline.com This separation was achieved on an avidin (B1170675) protein column using a mobile phase of 2-propanol and phosphate (B84403) buffer at pH 7, with detection at 230 nm. tandfonline.com

In other applications, HPLC methods have been established for the simultaneous determination of AICA riboside and its metabolite, AICA ribotide, in plasma. nih.gov These methods may involve online solid-phase extraction (SPE) and column-switching techniques to handle complex samples and separate analytes with different properties. nih.gov The detection wavelength for these purine-like structures is often in the range of 260-270 nm. nih.govmdpi.com

Table 2: Selected HPLC Methods for Aminoimidazole-related Compounds

| Analyte(s) | Column Type | Mobile Phase | Detection Wavelength | Application | Reference |

|---|---|---|---|---|---|

| Dacarbazine, 5-Amino-imidazole-4-carboxamide (AIC) | Avidin protein | 2-Propanol:Phosphate buffer (pH 7.0) (4:96 v/v) | 230 nm | Impurity profiling | tandfonline.com |

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound and its derivatives. NMR provides detailed information about the connectivity and chemical environment of atoms, while high-resolution mass spectrometry confirms the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For aminoimidazoles, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the core structure and the nature of any substituents. psu.edu

In ¹H NMR spectra of 5-aminoimidazoles, the proton at position 4 (4-H) typically appears at a chemical shift of approximately δ 6.1 ± 0.3, while the amino (NH₂) protons produce a signal around δ 3.75 ± 0.75. psu.edu For the related 5-aminoimidazole ribonucleoside, ¹H NMR signals for the imidazole (B134444) ring protons H2 and H4 were observed at δ 7.51 and δ 6.34, respectively. pnas.org

¹³C NMR spectroscopy provides further structural confirmation. For 5-aminoimidazole ribonucleoside, the carbon signals for the imidazole ring were assigned as C5 (δ 135.4), C2 (δ 131.0), and C4 (δ 112.1). pnas.org The chemical shifts are highly dependent on the solvent, pH, and substitution pattern. 2D NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, which is crucial for assigning signals in complex derivatives and confirming the points of substitution. mdpi.com

Table 3: Example NMR Chemical Shifts for Aminoimidazole Scaffolds

| Compound | Nucleus | Atom Position | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| 5-Aminoimidazole derivatives | ¹H | 4-H | ~6.1 ± 0.3 | Not Specified | psu.edu |

| 5-Aminoimidazole derivatives | ¹H | NH₂ | ~3.75 ± 0.75 | Not Specified | psu.edu |

| 5-Aminoimidazole ribonucleoside | ¹³C | C2 | 131.0 | ²H₂O | pnas.org |

| 5-Aminoimidazole ribonucleoside | ¹³C | C4 | 112.1 | ²H₂O | pnas.org |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital tool for determining the elemental composition of a compound with high accuracy. uni-rostock.dersc.org ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. uni-rostock.de The high resolving power of the mass analyzer allows for the measurement of the analyte's mass-to-charge ratio (m/z) to several decimal places. primescholars.com

This precise mass measurement enables the calculation of a unique elemental formula, which is a critical step in identifying new compounds or confirming the structure of synthesized ones. researchgate.net For example, in the characterization of novel aminoimidazole alkaloids from marine sponges, HRESIMS was used to establish their molecular formulas. The observed m/z of 296.1389 for naamidine K corresponded to the calculated value of 296.1394 for the formula C₁₇H₁₈N₃O₂⁺, confirming its elemental composition. researchgate.net Similarly, synthetic analogues of acadesine (B1665397) were confirmed by HRESIMS, where an observed m/z of 307.1749 ([M+Na]⁺) matched the required value of 307.1746 for C₁₃H₂₄N₄NaO₃. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Aminoimidazole-4-carboxamide | AICA / AIC |

| 4-Methylimidazole | 4-MeI |

| 5-Aminoimidazole ribonucleoside | AIRs |

| 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside | AICAR / Acadesine |

| 5-Aminoimidazole-4-carboxamide ribotide | - |

| Dacarbazine | DTIC |

| Naamidine K | - |

| 2-Propanol | - |

| Isobutyl chloroformate | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores. The imidazole ring in this compound and its derivatives gives rise to characteristic absorptions in the UV region, primarily due to π → π* electronic transitions. researchgate.net

The UV absorption profile of aminoimidazole derivatives is sensitive to substitution and pH. For the closely related compound, 5-Aminoimidazole-4-carboxamide, the maximum absorbance (λmax) shifts with changes in pH. In a neutral phosphate buffer (pH 7), it exhibits a maximum absorption at 268 nm with a molar extinction coefficient of 11,200 L·mol⁻¹cm⁻¹. chemwhat.com In a more alkaline environment, such as 0.1 N aqueous NaOH (pH 13), the absorption maximum shifts to a longer wavelength (a bathochromic shift) of 278 nm, with an increased molar extinction coefficient of 12,700 L·mol⁻¹cm⁻¹. chemwhat.com For comparison, the simpler derivative 4-methyl-imidazole shows a characteristic absorption peak at 217 nm. researchgate.netmdpi.com This data is critical for developing spectrophotometric quantification methods.

Table 1: UV-Vis Absorption Data for 5-Aminoimidazole-4-carboxamide

| Solvent/Condition | pH | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹cm⁻¹) |

|---|---|---|---|

| 0.005 M Phosphate Buffer | 7 | 268 | 11,200 |

| 0.1 N aq. NaOH | 13 | 278 | 12,700 |

Data sourced from ChemWhat chemwhat.com

Isotope Ratio Mass Spectrometry for Anti-Doping Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a critical tool in anti-doping analysis, particularly for substances that are produced both endogenously (naturally by the body) and can be administered exogenously as performance-enhancing agents. concordia.caresearchgate.net A prominent example related to this compound is its derivative, 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). wada-ama.org

AICAR is prohibited by the World Anti-Doping Agency (WADA) due to its potential to enhance physical performance. wada-ama.orgdshs-koeln.de Since AICAR is an intermediate in purine (B94841) synthesis, it is naturally present in urine, but its concentration can vary significantly between individuals. concordia.cawada-ama.org This high biological variability makes it difficult to use concentration thresholds alone to prove doping. wada-ama.org

Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is the definitive method to distinguish between endogenous and synthetic AICAR. concordia.caresearchgate.net This technique measures the ratio of stable carbon isotopes (¹³C/¹²C). Synthetic AICAR is typically derived from plants that have a different ¹³C/¹²C ratio than that found in endogenously produced human metabolites. researchgate.net An altered isotopic ratio in a urinary sample is therefore conclusive proof of exogenous administration. concordia.cawada-ama.org In addition to carbon isotopes, the ratio of nitrogen isotopes (¹⁵N/¹⁴N) has also been investigated as a complementary method for identifying the source of urinary AICAR. dshs-koeln.de

Challenges in Analytical Determination (e.g., High Polarity, Water Solubility)

The analytical determination of this compound and its derivatives is complicated by several physicochemical properties, most notably their high polarity and water solubility. mdpi.commdpi.com These characteristics present significant challenges for common analytical techniques like chromatography.

High Polarity: Highly polar compounds, like imidazole, exhibit strong interactions with polar solvents such as water. mdpi.com This makes their extraction from complex aqueous matrices, such as urine or food products, difficult. mdpi.com In reversed-phase high-performance liquid chromatography (HPLC), which uses a nonpolar stationary phase, highly polar analytes have very little retention, eluting quickly with the solvent front, which leads to poor separation and quantification. mdpi.com

High Water Solubility: The excellent solubility in water complicates sample preparation, as concentrating the analyte can be challenging. mdpi.comsolubilityofthings.com While water is an ideal diluent for many analyses to ensure compatibility with chromatographic systems, some compounds can form gels or be difficult to handle, necessitating the use of organic diluents that can lead to poor chromatographic peak shapes and higher limits of detection. sepscience.com